5-(2-Methoxyethyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxyethyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine typically involves the reaction of 2-bromoethyl methyl ether with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or water.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
5-(2-Methoxyethyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: An organic compound used as a solvent and in the synthesis of other chemicals.
2-Methoxyethylamine: A related compound with similar functional groups but different applications.
Uniqueness
5-(2-Methoxyethyl)-1,3-thiazol-2-amine is unique due to its thiazole ring structure, which imparts specific chemical and biological properties
Biological Activity
5-(2-Methoxyethyl)-1,3-thiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings regarding its biological activity, synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological properties. The presence of the methoxyethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets. The general structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) : Studies have shown sub-micromolar MIC values against M. tuberculosis, suggesting strong antibacterial properties .
- Mechanism of Action : The compound's mechanism may involve interference with bacterial enzyme systems or disruption of cell wall synthesis, although specific pathways remain to be fully elucidated .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Various derivatives of thiazole compounds have demonstrated promising cytotoxic effects against different cancer cell lines.
- Cell Lines Tested : Notable activity has been reported against HepG2 (liver cancer) and K562 (leukemia) cell lines .
- IC50 Values : For instance, certain thiazole derivatives showed IC50 values in the low micromolar range (e.g., IC50 = 2.01 µM against HT29 cells) indicating potent anticancer activity .
Study on Antimicrobial Activity
A comprehensive study explored the efficacy of various thiazole derivatives against M. tuberculosis. The results indicated that modifications at the C-2 position of the thiazole ring could enhance antibacterial activity while maintaining selectivity against non-target bacteria .
Compound | MIC (µM) | Target Bacteria |
---|---|---|
This compound | <0.5 | M. tuberculosis |
Other Thiazole Derivatives | Varies | Various |
Study on Anticancer Activity
In another study focusing on anticancer effects, this compound was tested alongside other thiazole derivatives. The findings suggested that structural modifications could significantly impact cytotoxicity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG2 | 4.5 |
Thiazole Derivative A | K562 | 3.0 |
Thiazole Derivative B | HT29 | 2.01 |
The biological activity of this compound is thought to stem from its ability to interact with specific enzymes or receptors within microbial or cancerous cells. The thiazole ring allows for hydrogen bonding and hydrophobic interactions with target molecules.
Potential Molecular Targets
- Enzymatic Inhibition : Inhibition of key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : Potential interaction with cellular receptors that play roles in growth signaling pathways.
Properties
Molecular Formula |
C6H10N2OS |
---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
5-(2-methoxyethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H10N2OS/c1-9-3-2-5-4-8-6(7)10-5/h4H,2-3H2,1H3,(H2,7,8) |
InChI Key |
WFSNWBMGZZZXMZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CN=C(S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.